Cas no 1228506-66-8 (2-azido-N,N-diethylacetamide)

2-Azido-N,N-diethylacetamide is a versatile organic compound featuring an azido functional group attached to an acetamide scaffold with diethyl substituents. This structure makes it a valuable intermediate in organic synthesis, particularly in click chemistry applications, where its azide moiety enables efficient cycloaddition reactions with alkynes. The diethyl groups enhance solubility in organic solvents, facilitating handling in various reaction conditions. Its stability under standard conditions and reactivity in controlled environments make it suitable for pharmaceutical and materials science research. The compound’s well-defined reactivity profile and compatibility with diverse synthetic protocols underscore its utility in constructing complex molecular architectures.
2-azido-N,N-diethylacetamide structure
2-azido-N,N-diethylacetamide structure
Product Name:2-azido-N,N-diethylacetamide
CAS No:1228506-66-8
MF:C6H12N4O
MW:156.185680389404
CID:4579311
Update Time:2025-05-23

2-azido-N,N-diethylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-azido-N,N-diethylacetamide
    • Inchi: 1S/C6H12N4O/c1-3-10(4-2)6(11)5-8-9-7/h3-5H2,1-2H3
    • InChI Key: BMCRHKVBHVONKT-UHFFFAOYSA-N
    • SMILES: C(N(CC)CC)(=O)CN=[N+]=[N-]

2-azido-N,N-diethylacetamide Pricemore >>

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TRC
B407680-25mg
2-Azido-N,N-diethylacetamide
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$ 70.00 2022-06-07
TRC
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$ 95.00 2022-06-07
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$ 365.00 2022-06-07
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Additional information on 2-azido-N,N-diethylacetamide

Introduction to 2-azido-N,N-diethylacetamide (CAS No: 1228506-66-8)

2-azido-N,N-diethylacetamide, with the chemical formula C₆H₁₀N₄O, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology. This compound, identified by its CAS number 1228506-66-8, serves as a versatile intermediate in the synthesis of various biologically active molecules. Its unique structural features, particularly the presence of an azido group (-N₃) and an N,N-diethylamide moiety, make it a valuable building block for the development of novel therapeutic agents.

The azido functional group in 2-azido-N,N-diethylacetamide is a critical feature that enables a wide range of chemical transformations. Azido compounds are widely utilized in synthetic organic chemistry due to their reactivity in nucleophilic substitution reactions, cycloadditions, and other coupling reactions. This reactivity has been leveraged in recent years to develop innovative strategies for drug discovery and molecular engineering. For instance, the azido group can be selectively converted into other functional groups such as alcohols, amines, or carboxylic acids, making it an indispensable tool in medicinal chemistry.

Recent advancements in the field of click chemistry have further highlighted the importance of 2-azido-N,N-diethylacetamide. Click chemistry involves the rapid and efficient assembly of molecular structures through highly reliable and orthogonal chemical transformations. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is one of the most prominent examples of click chemistry reactions, and it relies heavily on azide-containing substrates. 2-azido-N,N-diethylacetamide has been employed in numerous studies to facilitate this reaction, enabling the synthesis of complex molecular architectures with high precision.

In addition to its role in click chemistry, 2-azido-N,N-diethylacetamide has found applications in the development of protease inhibitors and other enzyme-targeting agents. The N,N-diethylamide group provides a favorable pharmacophore for interacting with biological targets, while the azido group allows for further functionalization to enhance binding affinity and selectivity. Several research groups have reported the use of this compound in high-throughput screening campaigns to identify novel drug candidates targeting various diseases.

The pharmaceutical industry has also explored the potential of 2-azido-N,N-diethylacetamide as a precursor for antiviral and anticancer agents. The ability to modify its structure through various chemical reactions has allowed researchers to generate libraries of compounds with diverse biological activities. For example, derivatives of this compound have been investigated for their potential to inhibit viral proteases, which are essential for viral replication. These studies underscore the versatility of 2-azido-N,N-diethylacetamide as a synthetic intermediate.

From a synthetic perspective, 2-azido-N,N-diethylacetamide can be prepared through multiple routes, each offering distinct advantages depending on the desired scale and purity requirements. One common approach involves the reaction of ethyl acetoacetate with hydrazine hydrate to form diethylacetoacetamide, followed by nitrosation and subsequent conversion to the azide derivative. Alternative methods include direct azidation of pre-formed amides or using palladium-catalyzed coupling reactions to introduce the azido group at specific positions.

The safety and handling of 2-azido-N,N-diethylacetamide are important considerations in its application. While it is not classified as a hazardous material under standard regulatory guidelines, appropriate precautions should be taken to prevent exposure due to its reactivity. Personal protective equipment (PPE), such as gloves and safety goggles, should be worn when handling this compound in laboratory settings. Additionally, good ventilation and proper waste disposal methods are essential to ensure safe usage.

The future prospects for 2-azido-N,N-diethylacetamide are promising, given its broad utility in synthetic chemistry and pharmaceutical research. As new methodologies emerge for functionalizing azide groups, it is likely that this compound will continue to play a pivotal role in drug discovery and molecular engineering. Furthermore, its integration into automated synthesis platforms could further enhance its accessibility for researchers worldwide.

In conclusion, 2-azido-N,N-diethylacetamide (CAS No: 1228506-66-8) is a multifaceted compound with significant applications in pharmaceutical chemistry and synthetic biology. Its unique structural features enable diverse chemical transformations, making it an invaluable tool for developing novel therapeutic agents. The ongoing research into click chemistry and protease inhibition highlights its importance in modern drug discovery efforts.

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